molecular formula C11H11FN2O B11824768 1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol

1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B11824768
M. Wt: 206.22 g/mol
InChI Key: XDBAGCDAHQMUHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorine atom at the 5-position of the pyrazole ring and a phenyl group at the 1-position. The ethan-1-ol moiety is attached to the 4-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde with a suitable reducing agent to form the corresponding alcohol. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a reducing agent like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of the ethan-1-ol moiety. This structural uniqueness can result in distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

1-(5-fluoro-1-phenylpyrazol-4-yl)ethanol

InChI

InChI=1S/C11H11FN2O/c1-8(15)10-7-13-14(11(10)12)9-5-3-2-4-6-9/h2-8,15H,1H3

InChI Key

XDBAGCDAHQMUHN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N(N=C1)C2=CC=CC=C2)F)O

Origin of Product

United States

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